molecular formula C10H14NO7P B14474468 Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate CAS No. 65819-94-5

Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate

Cat. No.: B14474468
CAS No.: 65819-94-5
M. Wt: 291.19 g/mol
InChI Key: NKEYGJOMTGLLTJ-UHFFFAOYSA-N
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Description

Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is a chemical compound with the molecular formula C₁₀H₁₄NO₇P It is characterized by the presence of a nitrofuran moiety, which is known for its biological activity, and a phosphate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.

Mechanism of Action

The mechanism of action of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate involves the interaction of the nitrofuran moiety with biological molecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to other nitrofuran compounds, which are known to inhibit bacterial enzymes and disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is unique due to the presence of both a nitrofuran moiety and a phosphate ester group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other nitrofuran compounds .

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.

Properties

CAS No.

65819-94-5

Molecular Formula

C10H14NO7P

Molecular Weight

291.19 g/mol

IUPAC Name

diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate

InChI

InChI=1S/C10H14NO7P/c1-4-15-19(14,16-5-2)18-8(3)9-6-7-10(17-9)11(12)13/h6-7H,3-5H2,1-2H3

InChI Key

NKEYGJOMTGLLTJ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC(=C)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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